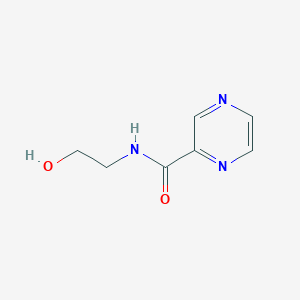

N-(2-Hydroxyethyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-4-3-10-7(12)6-5-8-1-2-9-6/h1-2,5,11H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOUQDOYCCSQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557742 | |

| Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-19-2 | |

| Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrazine-2-carboxamide Core Structures

The pyrazine-2-carboxamide core is a foundational structure found in numerous biologically active compounds. tandfonline.com Its synthesis relies on fundamental organic chemistry principles, tailored to the unique electronic properties of the pyrazine (B50134) ring.

The pyrazine ring is an electron-deficient heterocycle, which dictates its reactivity. rsc.org Functionalization can be achieved through various methods, including classical chemical transformations and modern transition metal-catalyzed reactions. rsc.org

Common functionalization strategies include:

Transition Metal-Catalyzed Cross-Coupling: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine nucleus. rsc.orgrsc.org Halogenated pyrazines are common starting materials for reactions such as the Suzuki, Stille, and Heck couplings, which introduce aryl, alkyl, or vinyl groups. rsc.orgrsc.org The choice of catalyst, typically palladium-based, is crucial for achieving high yields and selectivity. rsc.org

Direct C-H Functionalization: More recent advancements allow for the direct coupling of C-H bonds on the pyrazine ring with various partners, avoiding the need for pre-functionalization (e.g., halogenation). nih.gov For instance, iron-catalyzed C-H functionalization with organoboron agents has been successfully applied to electron-deficient heterocycles like pyrazine. nih.gov

Metallation and Trapping: The use of strong bases, such as TMP-bases (2,2,6,6-tetramethylpiperidyl), can achieve regioselective deprotonation of the pyrazine ring. The resulting organometallic intermediates (e.g., with magnesium or zinc) can then be trapped with a wide range of electrophiles to install various functional groups. nih.govresearchgate.net

Classical Transformations: Traditional methods such as nitration, bromination, and amidation are also employed to modify the pyrazine ring, often serving as initial steps to introduce handles for further modification.

Table 1: Selected Pyrazine Ring Functionalization Methods

| Method | Description | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Suzuki Coupling | Couples a halogenated pyrazine with a boronic acid/ester. | Pd catalyst (e.g., Pd(OAc)₂), base | rsc.org |

| Stille Coupling | Couples a halogenated pyrazine with an organostannane. | Pd catalyst | rsc.org |

| C-H Functionalization | Directly couples a pyrazine C-H bond with an organoboron agent. | Iron catalyst | nih.gov |

| Regioselective Metallation | Deprotonation followed by reaction with an electrophile. | TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl | nih.govresearchgate.net |

| Bromination | Introduction of a bromine atom onto the pyrazine ring. | Bromine-containing reagents |

The formation of the amide linkage is a critical step in synthesizing pyrazine-2-carboxamides. The most prevalent method involves the condensation of a pyrazine-2-carboxylic acid derivative with an amine. mdpi.comnih.gov

A standard and widely used procedure involves a two-step process: mdpi.comnih.gov

Activation of the Carboxylic Acid: Pyrazine-2-carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. mdpi.comnih.gov

Condensation with an Amine: The resulting crude pyrazine-2-carbonyl chloride is then reacted with the desired amine. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction. mdpi.com

Alternative methods for amide bond formation have also been developed to address challenges such as the weak nucleophilicity of certain amines. One such method uses a combination of methanesulfonyl chloride and N-methylimidazole to activate the carboxylic acid for coupling with electron-deficient pyrazine amines. researchgate.net More recently, greener approaches using biocatalysts, such as the enzyme Lipozyme® TL IM, have been developed for the synthesis of pyrazinamide (B1679903) from pyrazine esters and amines in a continuous-flow system. rsc.org

Synthesis of N-(2-Hydroxyethyl)pyrazine-2-carboxamide and its Analogues

The specific synthesis of this compound follows the general principles of amide bond formation, utilizing 2-aminoethanol as the amine component.

The most direct synthetic route to this compound involves the reaction of an activated pyrazine-2-carboxylic acid with 2-aminoethanol (ethanolamine). Following the general procedure outlined previously, pyrazine-2-carbonyl chloride would be reacted with 2-aminoethanol to yield the target compound.

Interestingly, pyrazine structures containing hydroxyethyl (B10761427) groups, such as 2,2'-(Pyrazine-2,5-diyl)diethanol and 3-[3,6-Bis(2-Hydroxyethyl)pyrazin-2-yl]propanoic acid, have been identified as degradation products and impurities in the production of clavulanic acid. google.compharmaffiliates.compharmaffiliates.compharmaffiliates.com This indicates that the hydroxyethyl-pyrazine scaffold can be formed under certain conditions, though for targeted synthesis, the condensation of an activated pyrazine acid with ethanolamine (B43304) remains the most logical approach.

Once this compound is synthesized, its structure can be further modified to create a library of analogues. These modifications can be directed at either the pyrazine ring or the N-(2-hydroxyethyl) side chain.

Pyrazine Ring Modification: The functionalization techniques described in section 2.1.1 can be applied post-synthesis. For example, the pyrazine ring of the target molecule could be subjected to halogenation, followed by palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at various positions. This strategy has been used to create large series of substituted N-phenylpyrazine-2-carboxamides for biological evaluation. mdpi.comnih.govmdpi.com

Side Chain Modification: The terminal hydroxyl group of the N-(2-hydroxyethyl) moiety offers another site for derivatization. It can undergo reactions typical of primary alcohols, such as esterification or etherification, to introduce different functional groups and alter the physicochemical properties of the molecule.

Advanced Synthetic Approaches and Chemo-transformations

Beyond the classical methods, advanced synthetic strategies offer more efficient and elegant routes to complex pyrazine derivatives. These approaches often provide higher selectivity and access to structures that are difficult to obtain through traditional means.

Late-Stage Heterodimerization: In the total synthesis of complex natural products, the pyrazine ring itself can be formed in a late-stage reaction. For example, the synthesis of Cephalostatin 1 involved a convergent approach where two complex fragments, each containing an α-aminoketone, were condensed to form the central pyrazine core. mdpi.com

Innovative C-H/C-H Cross-Coupling: The direct coupling of two different C-H bonds represents a highly atom-economical strategy. Palladium-catalyzed C-H/C-H cross-coupling between an indole (B1671886) and a pyrazine N-oxide has been demonstrated as a key step in the synthesis of dragmacidin D model compounds. nih.gov

Biocatalysis and Flow Chemistry: The use of enzymes in continuous-flow reactors is a hallmark of modern green chemistry. This approach has been applied to the synthesis of pyrazinamide derivatives, offering high efficiency, reduced waste, and milder reaction conditions compared to traditional batch chemistry. rsc.org

These advanced methods underscore the ongoing evolution of synthetic chemistry, providing powerful tools for the construction and derivatization of pyrazine-based molecules like this compound.

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted synthesis has become a prominent technique in organic chemistry, offering significant advantages over traditional heating methods for the synthesis of pyrazine compounds. nih.gov The primary benefits include dramatically reduced reaction times, increased product yields, and improved conversion rates. sciforum.netingentaconnect.com This efficiency stems from the direct interaction of microwaves with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netnih.gov

In the context of pyrazine chemistry, microwave irradiation is particularly effective for reactions like aminodehalogenation, a key step in the synthesis of various pyrazinamide derivatives. nih.govingentaconnect.com For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238) and various anilines demonstrates the power of this technique. While conventional heating methods might require up to 24 hours for such a reaction, microwave-assisted synthesis can achieve the same or better results in as little as 30 minutes. ingentaconnect.com This rapid, controlled heating often leads to cleaner reactions with fewer side products. researchgate.net

The following table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of pyrazine derivatives.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Hours to Days (e.g., 24 hours) | Minutes (e.g., 30 minutes) ingentaconnect.com | Drastic time reduction |

| Product Yield | Moderate | High (e.g., 50.0% to 95.8%) nih.gov | Increased efficiency |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of molecules researchgate.net | More efficient energy use |

| Side Products | Can be significant | Often reduced | Higher product purity |

This table presents generalized data from studies on pyrazinamide derivatives to illustrate the comparative advantages of microwave synthesis. nih.govingentaconnect.com

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.net These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the direct introduction of a wide variety of substituents onto the pyrazine ring. researchgate.net The electron-deficient nature of the pyrazine system makes it a suitable substrate for these transformations. rsc.org

Several types of palladium-catalyzed reactions are commonly employed in pyrazine chemistry:

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between a pyrazine halide and a boronic acid or ester. It is a versatile method known for its tolerance of numerous functional groups and use of readily available reagents. nih.gov

Stille Coupling: This reaction forms a C-C bond by coupling a pyrazine halide with an organostannane reagent. It has been used, for example, in the synthesis of hybrid pyrazine-terpyridine ligands. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with a pyrazine halide, creating a C-C bond and introducing an alkynyl group. Chloropyrazines have proven to be excellent substrates for this reaction. rsc.org

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It could be hypothetically used to synthesize this compound by coupling a halopyrazine-2-carboxamide with 2-aminoethanol, although specific examples for this exact transformation are not detailed in the provided search results.

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

| Coupling Reaction | Bond Formed | Reactants on Pyrazine Core | Coupled Partner |

| Suzuki-Miyaura | C-C | Halide / Pseudohalide | Boronic acid / ester |

| Stille | C-C | Halide / Pseudohalide | Organostannane |

| Sonogashira | C-C (sp²-sp) | Halide / Pseudohalide | Terminal Alkyne |

| Buchwald-Hartwig | C-N | Halide / Pseudohalide | Amine |

This table summarizes major palladium-catalyzed cross-coupling reactions applicable to the pyrazine ring system. rsc.orgnih.gov

Design and Synthesis of Prodrugs and Precursors

The development of a chemical entity often involves the synthesis of precursors and the design of prodrugs to optimize its properties.

Precursors: The synthesis of this compound logically starts from readily available precursors. The most direct synthetic route is the amidation reaction between an activated form of pyrazine-2-carboxylic acid and 2-aminoethanol (ethanolamine).

Pyrazine-2-carboxylic acid: This is the primary precursor, which must be "activated" to facilitate the reaction with the amine.

Activating Agents: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive pyrazine-2-carbonyl chloride. Alternatively, peptide coupling reagents can be used for direct amidation.

2-Aminoethanol: This bifunctional molecule provides both the amine group for amide bond formation and the terminal hydroxyl group characteristic of the final compound.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov For this compound, prodrug strategies could target the terminal hydroxyl group or the amide linkage to improve properties like membrane permeability or solubility.

Ester Prodrugs: The terminal hydroxyl group is an ideal handle for creating ester prodrugs. By reacting it with a carboxylic acid, one can form an ester that masks the polar hydroxyl group. This often increases the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. These ester linkages can be designed to be cleaved by esterase enzymes in the body, releasing the active parent compound. nih.gov

Carbamate (B1207046) Prodrugs: The amine within the amide linkage can also be a site for prodrug modification. N-(Acyloxyalkyl) or similar carbamate derivatives can be synthesized. These prodrugs are often designed to undergo enzymatic hydrolysis followed by spontaneous decomposition to release the parent amine-containing drug. nih.gov

The design of a specific prodrug involves a careful balance of stability, ensuring it reaches the target tissue before conversion, and lability, allowing for efficient release of the active drug. nih.gov

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Studies

Antimicrobial Efficacy

Antibacterial Activity against Pathogenic Microorganisms

No data is available on the antibacterial activity of N-(2-Hydroxyethyl)pyrazine-2-carboxamide.

Antifungal Properties

No data is available on the antifungal properties of this compound.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

No data is available on the antimycobacterial activity of this compound.

Antiviral Efficacy (e.g., SARS-CoV-2 RdRp Inhibition)

No data is available on the antiviral efficacy of this compound.

Anticancer and Antiproliferative Effects

No data is available on the anticancer and antiproliferative effects of this compound.

Inhibition of Specific Cancer Cell Lines (e.g., A549 Lung Cancer, MCF-7)

No studies were identified that evaluated the cytotoxic or inhibitory effects of this compound on A549 lung cancer cells or MCF-7 breast cancer cells.

Modulation of Kinase Activity (e.g., EML4-ALK, Chk1)

There is no available data on the modulatory activity of this compound against echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK) or checkpoint kinase 1 (Chk1).

Antiparasitic Potency

Antimalarial Activity (e.g., Plasmodium falciparum Cysteine Protease Inhibition)

No research findings were located regarding the antimalarial efficacy of this compound or its potential to inhibit Plasmodium falciparum cysteine proteases.

Antitrypanosomal Activity (e.g., Trypanosoma brucei)

Information on the activity of this compound against Trypanosoma brucei, the causative agent of African trypanosomiasis, is not present in the reviewed scientific literature.

Immunomodulatory Effects (e.g., PD-1/PD-L1 Protein-Protein Interaction Modulation)

There are no published studies on the immunomodulatory properties of this compound, including its potential to modulate the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) pathway.

Elicitation of Secondary Metabolite Production in Plant Cell Cultures

While other substituted pyrazine-2-carboxamides have been investigated as elicitors, no specific data exists on the use of this compound to elicit the production of secondary metabolites in plant cell cultures.

Interaction with Enzymes and Receptors (General)

There is no specific information available in peer-reviewed literature detailing the interaction of this compound with specific enzymes or receptors. While broader research on pyrazine-carboxamide derivatives has identified compounds that act as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and Anaplastic Lymphoma Kinase (ALK), the binding profile and inhibitory constants for this compound have not been published. nih.gov

In Vivo Preclinical Efficacy Studies

Detailed reports on the in vivo efficacy of this compound in established animal models are absent from the current scientific literature.

Antitumor Efficacy in Xenograft Models

No studies have been published that evaluate the antitumor efficacy of this compound in xenograft models. Research on other pyrazine (B50134) derivatives has shown potential in this area, but these findings cannot be extrapolated to the specific compound . nih.govnih.gov

Antimalarial Efficacy in Infected Murine Models

There is no available data from preclinical studies assessing the antimalarial activity of this compound in infected murine models. The general class of pyrazine derivatives has been explored for antimalarial properties, but specific efficacy data, such as parasite load reduction in Plasmodium berghei-infected mice, for this compound has not been reported. nih.gov

Mechanistic Elucidation and Molecular Interactions

Identification of Molecular Targets and Binding Mechanisms

Research into pyrazine-2-carboxamide derivatives has identified several key molecular targets, primarily enzymes and receptors, through which these compounds exert their biological effects.

Pyrazine-2-carboxamide scaffolds have been successfully utilized in the development of potent and selective enzyme inhibitors. A notable example is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling and a target for cancer immunotherapy. researchgate.netnih.govfigshare.com Structure-based drug design has led to the discovery of pyrazine (B50134) carboxamide derivatives that act as highly selective HPK1 inhibitors. nih.govfigshare.com For instance, the compound AZ3246, a pyrazine carboxamide, induces IL-2 secretion in T cells with an EC50 of 90 nM and has demonstrated antitumor activity in preclinical models. nih.govfigshare.com

Another class of enzymes targeted by pyrazine-carboxamide derivatives is succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov Through a fragment recombination strategy, novel pyrazine-carboxamide-diphenyl-ethers have been identified as potent SDH inhibitors. acs.orgnih.gov One such compound exhibited good inhibitory activity against porcine SDH, proving to be more potent than the known SDH inhibitor, pyraziflumid. acs.orgnih.gov

The pyrazine ring is also a core component of Favipiravir, a prodrug that, once metabolized, inhibits the RNA-dependent RNA polymerase (RdRp) of several RNA viruses. mdpi.com This highlights the potential for pyrazine-containing compounds to target viral enzymes.

Table 1: Enzyme Inhibition by Pyrazine Carboxamide Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazine Carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | Selective inhibition, induction of IL-2 secretion, and in vivo antitumor activity. nih.govfigshare.com |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Succinate Dehydrogenase (SDH) | Potent inhibition of porcine SDH, exceeding the activity of known inhibitors. acs.orgnih.gov |

This table is interactive. Click on the headers to sort.

Derivatives of pyrazine have also been investigated as antagonists for various receptors. Notably, novel 5,6-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been identified as potent P2X7 receptor antagonists. nih.gov The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making its antagonists promising therapeutic agents. One of the optimized compounds in this series demonstrated a high P2X7 target engagement in the brain of rats, with a human P2X7 IC50 of 9 nM. nih.gov

Cellular Pathway Modulation

The interaction of pyrazine derivatives with their molecular targets can lead to the modulation of various cellular pathways, including signal transduction, apoptosis, and mechanisms of cellular damage.

The modulation of ion channels is a mechanism by which pyrazine derivatives can affect downstream signaling. For example, tetramethylpyrazine has been shown to inhibit L-type calcium channels in rat ventricular myocytes. nih.gov This inhibition of calcium influx was found to be voltage-dependent and was more pronounced as the concentration of the compound increased. nih.gov By blocking these channels, pyrazine derivatives can interfere with calcium-dependent signaling pathways.

A significant body of research has demonstrated the ability of various pyrazine derivatives to induce apoptosis in cancer cells. nih.govrjeid.comdaneshyari.comnih.govmdpi.commdpi.com For example, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to induce apoptosis in chronic myeloid leukemia K562 cells. nih.govrjeid.com This compound led to cell cycle arrest in the G0/G1 phase and an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.govrjeid.com The pro-apoptotic effects were associated with the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. nih.govrjeid.com

Other studies on pyrazolo[3,4-d]pyridazine derivatives have shown similar effects in lung cancer cells, where the induction of apoptosis was linked to the disruption of the Bcl-2/Bax balance and the significant overexpression of caspase-3 and the tumor suppressor p53. daneshyari.com

Table 2: Apoptosis Induction by Pyrazine Derivatives

| Cell Line | Derivative | Key Apoptotic Markers |

|---|---|---|

| Chronic Myeloid Leukemia K562 | 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate (2-mOPP) | ↓ Bcl2, ↓ Survivin, ↑ Bax, G0/G1 cell cycle arrest. nih.govrjeid.com |

This table is interactive. Click on the headers to sort.

Certain pyrazine derivatives have been found to exert their cytotoxic effects through the induction of DNA damage. mdpi.com For instance, piperlongumine–ligustrazine derivatives have been shown to regulate the DNA damage protein H2AX in drug-resistant cancer cells. mdpi.com Another study found that some pyrazine derivatives formed from D-glucosamine exhibited DNA strand breakage activity, which was stimulated by the presence of copper ions. nih.gov

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling are pivotal in modern drug discovery, offering insights into how a compound might interact with biological targets. These methods are frequently applied to pyrazine derivatives to predict their efficacy and guide further experimental work. However, specific computational studies focusing solely on N-(2-Hydroxyethyl)pyrazine-2-carboxamide are not readily found in peer-reviewed journals or public databases. The subsequent sections outline the type of data that would be essential for a thorough computational characterization, which is currently unavailable for this compound.

Prediction of Binding Modes and Affinities

The prediction of binding modes involves determining the most likely conformation of the ligand within the active site of the target. This is often accompanied by the calculation of binding free energies to quantify the affinity. Various computational methods, such as MM/PBSA or MM/GBSA, are used for these predictions. For this compound, this information would be invaluable for understanding its potential biological activity. However, specific predictions of its binding modes and quantitative affinity data are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the pyrazine-2-carboxamide scaffold have revealed that modifications to the pyrazine (B50134) ring significantly impact biological activity. Although studies focusing exclusively on N-(2-Hydroxyethyl)pyrazine-2-carboxamide are not extensively detailed in the provided literature, research on analogous series, such as N-benzylpyrazine-2-carboxamides, offers valuable insights into potential SAR trends. mdpi.com

Key findings from related compounds indicate that the introduction of specific substituents at positions C-5 and C-6 of the pyrazine ring can dramatically alter efficacy. For instance, in a series of N-benzylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the presence of a chlorine atom at C-6 and a tert-butyl group at C-5 was found to be highly favorable. mdpi.com The compound 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, for example, demonstrated significant activity against Mycobacterium tuberculosis. mdpi.comnih.gov

This suggests that the electronic and steric properties of substituents on the pyrazine core are critical determinants of activity. Electron-withdrawing groups like chlorine and bulky, lipophilic groups like tert-butyl may enhance binding to a biological target or improve pharmacokinetic properties. Applying this knowledge to the this compound scaffold, it can be hypothesized that similar substitutions would modulate its biological profile.

Table 1: Illustrative SAR of Substituents on the Pyrazine Ring in Analogous N-Benzylpyrazine-2-carboxamides against M. tuberculosis

| Compound Name | Pyrazine C-5 Substituent | Pyrazine C-6 Substituent | N-Benzyl Substituent | MIC (µg/mL) |

|---|---|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | -Cl | -H | 3-CF₃ | >50 |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | -t-Bu | -Cl | -H | 12.5 |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | -t-Bu | -Cl | 4-Cl | 12.5 |

Data derived from studies on N-benzylpyrazine-2-carboxamide analogues to illustrate potential SAR trends. mdpi.comnih.gov

The data illustrates that disubstitution on the pyrazine ring, particularly with a combination of tert-butyl and chloro groups, is beneficial for activity. Furthermore, substituents on the N-benzyl portion also fine-tune the activity, with electron-donating groups like methoxy (B1213986) appearing to be advantageous in this specific series. mdpi.com

Role of the N-(2-Hydroxyethyl) Moiety in SAR Profiles

The N-(2-Hydroxyethyl) moiety is a key structural feature that distinguishes the title compound from many other studied pyrazine carboxamides. This group introduces a flexible, hydrophilic side chain containing a primary alcohol. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to target enzymes or receptors.

In broader studies of N-(2-hydroxyethyl)amide derivatives, this functional group has been shown to be important for biological activity. For example, a series of N-(2-hydroxyethyl)alkanamides were found to possess significant anticonvulsant properties. nih.gov The presence of the hydroxyethyl (B10761427) group was integral to their efficacy, likely by facilitating interactions within the biological target site.

For this compound, the N-(2-Hydroxyethyl) moiety likely influences several key properties:

Solubility: The hydroxyl group increases the polarity of the molecule, which can enhance aqueous solubility and potentially affect its pharmacokinetic profile.

Target Binding: The terminal -OH group can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, or the peptide backbone) in a target protein, thereby anchoring the molecule in the binding pocket and increasing its affinity.

Metabolic Stability: The primary alcohol could be a site for metabolism (e.g., oxidation or glucuronidation), which would influence the compound's half-life and duration of action.

Replacing the ethyl linker or the hydroxyl group would likely have a profound impact on the SAR profile. For instance, extending the alkyl chain could alter the molecule's ability to adopt the optimal conformation for binding, while removing the hydroxyl group would eliminate a key interaction point.

Conformational Analysis and Identification of Bioactive Conformations

This preferred planar arrangement of the pyrazine-carboxamide core suggests it is an important feature for biological activity. The side chain attached to the amide nitrogen, in this case, the 2-hydroxyethyl group, has greater conformational flexibility. The key torsion angles, such as the N-C-C-O angle of the hydroxyethyl group, will determine the spatial orientation of the terminal hydroxyl group. The bioactive conformation is the specific low-energy 3D arrangement that the molecule adopts when it binds to its biological target. Identifying this conformation is crucial for rational drug design. Computational modeling techniques, such as molecular docking and molecular dynamics, can be employed to predict the likely binding modes and bioactive conformations of this compound within a putative target's active site.

Development of Predictive Models for Compound Efficacy (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified in the provided search results, the principles can be readily applied to this class of molecules.

A QSAR study on this scaffold would involve several steps:

Data Set Assembly: Synthesizing and testing a series of analogues of this compound with varied substituents on the pyrazine ring and modifications to the hydroxyethyl side chain.

Descriptor Calculation: For each analogue, a range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., lipophilicity (logP), molecular weight), electronic descriptors (e.g., Hammett constants, atomic charges), and steric or topological descriptors (e.g., molecular volume, shape indices).

Model Generation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that links the descriptors to the observed biological activity (e.g., MIC or IC₅₀ values).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR equation might look like: log(1/MIC) = a(logP) - b(V_steric) + c(σ_meta) + d Where logP represents lipophilicity, V_steric is a steric parameter, σ_meta is an electronic parameter for a substituent, and a, b, c, and d are constants derived from the regression analysis. Such a model would provide quantitative insights into the SAR and allow for the prediction of the efficacy of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Rational Design Principles for Novel this compound Analogues

Based on the SAR of related compounds and general medicinal chemistry principles, several rational design strategies can be proposed for developing novel analogues of this compound with potentially improved activity.

Pyrazine Ring Substitution: Drawing from the SAR of related antimycobacterial pyrazinamides, introducing small, lipophilic, and electron-withdrawing substituents at positions C-5 and C-6 is a promising strategy. mdpi.commdpi.com Combinations such as 5-tert-butyl-6-chloro or 5,6-dichloro could be explored to enhance target interaction or improve cell permeability.

Modification of the Hydroxyethyl Moiety: The role of the hydroxyl group as a hydrogen bonding element is likely critical. Its position could be optimized by synthesizing analogues where the alkyl chain is shortened or lengthened (e.g., N-(hydroxymethyl) or N-(3-hydroxypropyl)). The introduction of stereochemistry, for example with an N-(2-hydroxypropyl) group, could lead to enantioselective interactions with a chiral target.

Bioisosteric Replacement: The amide bond is susceptible to hydrolysis by proteases. It could be replaced with a more stable bioisostere, such as a reverse amide or a triazole ring, to improve metabolic stability while maintaining the key spatial arrangement of the pharmacophoric elements.

Conformational Constraint: To lock the molecule into its presumed bioactive conformation, the flexible hydroxyethyl side chain could be incorporated into a cyclic structure, such as a morpholine (B109124) or piperidine (B6355638) ring. This reduces the entropic penalty upon binding and can lead to a significant increase in potency.

These design principles, guided by SAR data and computational modeling, provide a clear path for the systematic optimization of the this compound scaffold to develop novel therapeutic candidates.

Analytical and Spectroscopic Characterization Methodologies for Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of N-(2-Hydroxyethyl)pyrazine-2-carboxamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of this compound in solution.

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum of this compound is expected to show distinct signals for the protons on the pyrazine (B50134) ring, the methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain, the amide proton, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, the O-H stretch of the alcohol, and various C-H and C=N vibrations of the pyrazine ring and the ethyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, is expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, data for the closely related compound, N-(2-Chloroethyl)pyrazine-2-carboxamide, provides valuable insights into the likely solid-state conformation. nih.gov

In the structure of N-(2-Chloroethyl)pyrazine-2-carboxamide, the pyrazine and amide groups are nearly co-planar, a conformation stabilized by an intramolecular hydrogen bond. nih.gov The crystal packing is consolidated by intermolecular hydrogen bonds and other interactions. nih.gov It is plausible that this compound would adopt a similar conformation, with the hydroxyl group potentially participating in additional hydrogen bonding interactions within the crystal lattice.

Table 1: Crystallographic Data for the Related Compound N-(2-Chloroethyl)pyrazine-2-carboxamide nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₈ClN₃O |

| Molecular Weight | 185.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4639 (2) |

| b (Å) | 10.6865 (6) |

| c (Å) | 17.3583 (9) |

| β (°) | 93.028 (3) |

| Volume (ų) | 826.89 (7) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the pyrazine chromophore absorbs strongly.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the compound from any starting materials or byproducts.

Immunological Assays for Metabolite Detection (e.g., ELISA for Pyrazinoic Acid)

In biological systems, this compound may be metabolized to pyrazinoic acid. Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for the sensitive and specific detection of such metabolites.

An indirect competitive ELISA (icELISA) has been developed for the quantification of pyrazinoic acid. govinfo.gov This assay involves the use of antibodies raised against pyrazinoic acid. govinfo.gov In the assay, a known amount of a pyrazinoic acid-protein conjugate is immobilized on a microplate well. The sample containing the unknown amount of pyrazinoic acid is then added along with a limited amount of anti-pyrazinoic acid antibody. The free pyrazinoic acid in the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody linked to an enzyme that produces a measurable signal. The signal intensity is inversely proportional to the concentration of pyrazinoic acid in the sample.

Emerging Research Directions and Future Perspectives

N-(2-Hydroxyethyl)pyrazine-2-carboxamide as a Versatile Synthetic Intermediate and Building Block

The molecular architecture of this compound makes it an excellent candidate as a synthetic intermediate. The pyrazine (B50134) ring is a well-known pharmacophore found in numerous biologically active compounds and pharmaceuticals. researchgate.netnih.govmdpi.com The amide and hydroxyl groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecules.

Researchers are exploring its use as a building block in the synthesis of novel compounds for medicinal chemistry and materials science. The ability of the pyrazine-2-carboxamide moiety to act as a chelating agent for metal ions further expands its utility in creating coordination compounds and polymers. lew.ro The multifunctionality of ligands like pyrazine-2-carboxamide presents intriguing possibilities for the assembly of crystal structures. lew.ro

Exploration of this compound in Material Science Research

The potential applications of this compound in material science are beginning to be recognized, primarily driven by the properties of the pyrazine-2-carboxamide core.

Coordination Chemistry Applications

Pyrazine derivatives are of significant interest in coordination chemistry. The nitrogen atoms in the pyrazine ring and the donor atoms of the carboxamide group can coordinate with metal ions, acting as bidentate or even tridentate ligands. lew.ronih.gov This coordination ability allows for the formation of stable metal complexes and coordination polymers. Research on related pyrazine carboxamide derivatives has shown they can form complexes with various transition metals, including copper(II) and platinum(II)/(IV). lew.robendola.com

These metal complexes have potential applications in catalysis, magnetism, and the development of new bioactive compounds. For instance, studies on other pyrazine derivatives have demonstrated that their metal complexes can exhibit significant antifungal, antibacterial, and cytotoxic activities. nih.govrsc.org The specific structure of this compound, with its additional hydroxyl group, offers another potential coordination site, which could lead to novel polymeric structures and materials. lew.ro

Table 1: Coordination Behavior of Pyrazine Carboxamide Derivatives

| Derivative Class | Coordination Mode | Resulting Structures | Potential Applications |

|---|---|---|---|

| Pyrazine-2-carboxamides | Bidentate (N, O donors) | Mononuclear Complexes | Antimicrobial Agents rsc.org |

| Pyrazine-2-carboxamides | Bridging Ligand | 2D Polymeric Grids | Magnetic Materials lew.ro |

Potential in Organic Electronics (e.g., Semiconductors, OLEDs)

While specific research on this compound in organic electronics is still in its infancy, the foundational pyrazine structure is of interest in this field. Pyrazine is an electron-deficient aromatic heterocycle, a characteristic often sought in materials for n-type organic semiconductors. The ability to modify the peripheral groups, such as the N-(2-hydroxyethyl) side chain, allows for the fine-tuning of electronic properties and intermolecular interactions, which are critical for charge transport in organic electronic devices. Further research is needed to synthesize and characterize materials derived from this compound to evaluate their performance in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. mdpi.com These molecules can adsorb onto a metal surface, forming a protective film that prevents contact with corrosive agents. mdpi.com this compound possesses all these structural features: two nitrogen atoms in the pyrazine ring, and nitrogen and oxygen atoms in the N-(2-hydroxyethyl)carboxamide side chain. These atoms can act as adsorption centers, binding strongly to metal surfaces. Although direct studies on this specific compound are not widely reported, its molecular structure suggests a strong theoretical potential for application as a corrosion inhibitor for various metals and alloys.

Integration in Multi-Target Ligand Design and Polypharmacology

Complex diseases often involve multiple biological pathways, making single-target drugs less effective. The concept of polypharmacology, or designing multi-target ligands, aims to create a single molecule that can modulate several targets simultaneously. nih.gov The scaffold of this compound offers a promising starting point for such designs.

The pyrazine ring is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govmdpi.com The amide linkage and hydroxyl group provide points for synthetic modification, allowing chemists to add other pharmacophoric elements. This could lead to the development of hybrid molecules designed to interact with multiple receptors or enzymes, potentially offering improved efficacy or reduced side effects for complex conditions.

Potential in Addressing Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet drug development for these conditions is severely underfunded. nih.govnih.govxiahepublishing.com There is an urgent need for new, effective, and affordable treatments. The pyrazine core is central to one of the most important anti-tuberculosis drugs, pyrazinamide (B1679903), demonstrating the potent antimicrobial activity of this class of compounds. mdpi.comnih.gov

Given this precedent, this compound and its derivatives represent a valuable platform for screening against pathogens responsible for NTDs. The synthesis of libraries based on this scaffold could lead to the discovery of new agents against diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.gov Recent studies have highlighted the potential of novel pyrazine carboxamides against drug-resistant bacteria, further underscoring the promise of this chemical class in tackling infectious diseases. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Preclinical Development and Translational Research Pathways

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the available information regarding the advanced preclinical development and translational research pathways for the chemical compound this compound. Despite extensive searches for specific studies and data sets related to this particular molecule, no detailed research findings concerning its pharmacokinetics, pharmacodynamics, toxicology, or efficacy in preclinical models were identified.

Consequently, it is not possible to provide a thorough and scientifically accurate account of its progression through the stages of preclinical development. This includes the absence of data on lead optimization, in-depth in vitro and in vivo studies, and the establishment of a safety profile necessary for advancing to clinical trials.

Similarly, information on translational research pathways—which would bridge preclinical findings with potential clinical applications—is not available. This encompasses a lack of research into potential biomarkers, the development of patient stratification strategies, and the design of early-phase clinical trials based on a solid preclinical foundation.

Due to the absence of specific research on this compound, the creation of detailed data tables and an in-depth discussion of its research findings, as requested, cannot be fulfilled without resorting to speculation. The scientific community has not published studies that would allow for an evidence-based narrative on this topic. Therefore, any attempt to construct such an article would be without factual basis and would not meet the standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound and to establish a body of evidence regarding its preclinical and translational profile. Until such data becomes available, a detailed discussion on this specific topic remains unfeasible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Hydroxyethyl)pyrazine-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 2-hydroxyethylamine. For example, analogous ligands like N-(2-bromophenyl)pyrazine-2-carboxamide were prepared by reacting pyrazine-2-carbonyl chloride with substituted anilines under reflux in methanol . Intermediate purity is monitored using thin-layer chromatography (TLC), and structural confirmation employs FT-IR, -NMR, and -NMR spectroscopy. Mass spectrometry (MS) further validates molecular weight .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm, hydroxyl O-H stretch at ~3200–3600 cm).

- NMR : -NMR reveals proton environments (e.g., pyrazine ring protons at δ 8.5–9.5 ppm, hydroxyethyl chain protons at δ 3.5–4.5 ppm). -NMR confirms carbonyl carbons (~165 ppm) and aromatic carbons.

- MS : High-resolution ESI-MS provides exact mass confirmation. These methods are standard in studies of pyrazinecarboxamide derivatives .

Q. How can solubility and stability issues be addressed during experimental handling of this compound?

- Methodological Answer : The compound’s solubility varies with solvent polarity. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for dissolution in polar aprotic solvents. Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) are conducted via UV-Vis spectroscopy to identify degradation kinetics. For long-term storage, lyophilization and storage under inert atmospheres are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : Regioselective nitration can be achieved using KNO/HSO under controlled temperatures (0–5°C). For example, nitration of 3-hydroxypyrazine-2-carboxamide at 0°C yields 3-hydroxy-6-nitropyrazine-2-carboxamide with >90% regioselectivity. Reaction monitoring via HPLC and optimization of molar ratios (e.g., 1:1.1 substrate:nitrating agent) minimizes byproducts .

Q. What strategies enable the design of stable metal complexes using this compound as a ligand?

- Methodological Answer : The ligand’s amide and hydroxyl groups facilitate coordination to metal ions (e.g., Ru, Cu). For Ru(II) complexes, precursors like [RuCl(CO)H(PPh)] are reacted with the ligand in methanol under nitrogen, yielding air-stable compounds (65–88% yield). Characterization via X-ray crystallography (SHELX refinement) and cyclic voltammetry reveals octahedral geometries and redox properties .

Q. How do reaction temperatures influence supramolecular assembly in coordination polymers involving this compound?

- Methodological Answer : Temperature-dependent studies (e.g., 25°C vs. 60°C) show structural variability. At 60°C, HgCl-ligand systems form 2D frameworks with cubane-like units, while room-temperature reactions yield 1D chains via Hg-Cl-Hg bridges. These differences are analyzed using single-crystal XRD and topological descriptors .

Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like DNA gyrase or fungal enzymes. For example, pyrazinecarboxamides with electron-withdrawing substituents show enhanced antifungal activity via π-π stacking and hydrogen bonding .

Q. How can structural contradictions in crystallographic data for metal-carboxamide complexes be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., M-N vs. M-O distances) are addressed using SHELXL refinement with high-resolution data (R < 0.05). Twinning or disorder is corrected via PLATON’s ADDSYM algorithm. Comparative analysis with databases (e.g., Cambridge Structural Database) validates geometric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.